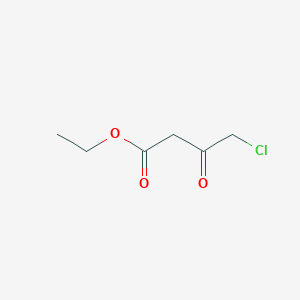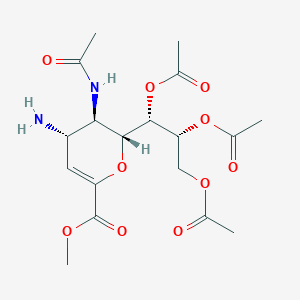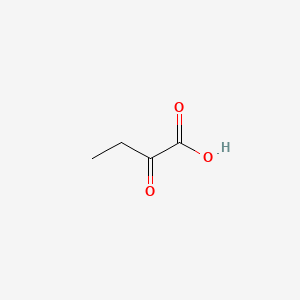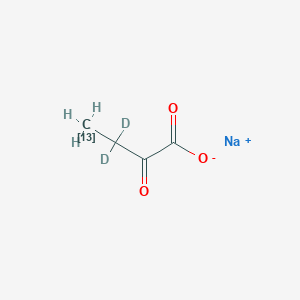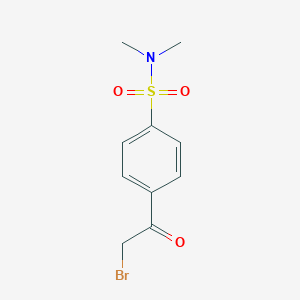
4-(2-溴乙酰基)-N,N-二甲基苯磺酰胺
描述
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is an organic compound that features a bromoacetyl group attached to a benzenesulfonamide structure
科学研究应用
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting enzymes like monoamine oxidase.
Organic synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and fluorescent materials.
Biological studies: It is employed in studies investigating enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
作用机制
Target of Action
The primary target of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.
Biochemical Pathways
The inhibition of Prostaglandin G/H synthase 1 by 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide affects the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, which can have various downstream effects, including a reduction in inflammation .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may be well absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the action of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide are primarily related to its inhibition of Prostaglandin G/H synthase 1. By inhibiting this enzyme, the compound reduces the production of prostaglandins, which can lead to a decrease in inflammation .
准备方法
The synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoyl chloride with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
化学反应分析
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromoacetyl group.
Condensation reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
Common reagents used in these reactions include sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar compounds to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide include:
Bromoacetyl bromide: Used as an acylating reagent in organic synthesis.
4-(2-bromoacetyl)benzonitrile: Utilized in the synthesis of fluorescent materials and organic electronic devices.
4-(2-methyloxazol-4-yl)benzenesulfonamide: Evaluated as a potential inhibitor of monoamine oxidase.
The uniqueness of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide lies in its specific structure, which combines a bromoacetyl group with a benzenesulfonamide moiety, providing distinct reactivity and applications in various fields.
属性
IUPAC Name |
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFNTIBFADUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407009 | |
| Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89102-54-5 | |
| Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







